Cymserine -

Cymserine

Catalog Number: EVT-1576293
CAS Number:
Molecular Formula: C23H29N3O2
Molecular Weight: 379.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Cymserine is derived from the chemical modification of natural products, specifically those containing furobenzofuran structures. The synthesis of cymserine involves the manipulation of these precursors to enhance its biological activity and selectivity towards butyrylcholinesterase.

Classification

Cymserine belongs to the class of carbamate derivatives and is categorized as a reversible inhibitor of butyrylcholinesterase. Its structural characteristics position it within the broader category of cholinesterase inhibitors, which are compounds that impede the activity of enzymes responsible for neurotransmitter degradation.

Synthesis Analysis

Methods

Cymserine can be synthesized through various methods, primarily focusing on the formation of its furobenzofuran core. Two notable synthesis routes include:

  1. Direct Synthesis: This method involves the reaction of specific precursors under controlled conditions to yield cymserine directly.
  2. Hydrochloride Formation: An alternative route includes the formation of cymserine hydrochloride, which may enhance solubility and stability during biological assays .

Technical Details

The synthesis typically utilizes reagents such as butyrylthiocholine iodide as substrates and involves steps like esterification and cyclization. The purity and structural integrity are confirmed through techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.

Molecular Structure Analysis

Structure

Cymserine features a unique molecular structure characterized by a tetrahydrofurobenzofuran backbone. This structure is crucial for its biological activity and interaction with butyrylcholinesterase.

Data

  • Molecular Formula: C13_{13}H15_{15}O3_{3}
  • Molecular Weight: Approximately 219.25 g/mol
  • 3D Structure: The compound's three-dimensional conformation plays a significant role in its binding affinity to enzymes.
Chemical Reactions Analysis

Reactions

Cymserine primarily participates in enzyme inhibition reactions where it binds to butyrylcholinesterase, preventing substrate hydrolysis. The mechanism involves reversible binding to the active site of the enzyme.

Technical Details

The kinetic parameters for cymserine have been extensively studied, revealing its inhibition constants (IC50_{50}) in the nanomolar range, indicating strong inhibitory potential against butyrylcholinesterase . The binding kinetics suggest a competitive inhibition mechanism.

Mechanism of Action

Process

Cymserine exerts its effects by binding to the active site of butyrylcholinesterase, thereby inhibiting the breakdown of acetylcholine. This leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission.

Data

  • Inhibition Constant (IC50_{50}): Approximately 4.5 nM for human butyrylcholinesterase.
  • Kinetic Studies: These studies demonstrate that cymserine follows a competitive inhibition model with tight binding characteristics .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white or off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Cymserine exhibits stability under physiological conditions but may undergo hydrolysis under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.
Applications

Scientific Uses

Cymserine is primarily researched for its potential applications in treating Alzheimer's disease due to its selective inhibition of butyrylcholinesterase. Its ability to enhance cholinergic signaling makes it a candidate for alleviating symptoms associated with cholinergic hypofunction in neurodegenerative disorders . Ongoing studies aim to optimize its efficacy and selectivity through structural modifications and analog development.

Introduction to Cymserine and Its Relevance in Neurodegenerative Research

Historical Context and Discovery of Cymserine

Cymserine emerged in the 1990s as part of a concerted effort to develop cholinesterase inhibitors with improved selectivity profiles for Alzheimer’s disease (AD) treatment. Derived from the natural alkaloid physostigmine (eserine), cymserine was designed by structural modifications to the parent compound’s tricyclic framework. Unlike first-generation acetylcholinesterase (AChE) inhibitors like tacrine, which caused dose-limiting peripheral cholinergic side effects, cymserine was engineered to preferentially target butyrylcholinesterase (BChE). This strategic focus aligned with emerging neurochemical evidence that BChE activity increases in AD brains as AChE activity declines, positioning BChE as a viable therapeutic target for advanced disease stages [1] [7]. Early animal studies demonstrated that cymserine analogs elevated brain acetylcholine levels and improved cognitive performance without inducing tremors, salivation, or lacrimation—side effects characteristic of non-selective inhibitors like donepezil [1] [2].

Structural Classification and Pharmacological Family

Cymserine (chemical name: ((3aS,8aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl)-4-isopropylphenylcarbamate) belongs to the carbamate class of cholinesterase inhibitors. Its core structure comprises:

  • A tricyclic pyrroloindole scaffold resembling physostigmine.
  • A para-isopropylphenylcarbamate moiety attached at the C5 position.
  • Stereospecificity at the 3a and 8a positions, critical for BChE affinity [1] [6].

This molecular architecture enables cymserine to act as a pseudo-irreversible inhibitor. It carbamoylates the catalytic serine residue in BChE’s active site (Ser198), forming a transient covalent bond that slowly hydrolyzes to regenerate active enzyme. With a 15-fold selectivity for BChE over AChE, cymserine exhibits a half-maximal inhibitory concentration (IC₅₀) of 3.7–12.2 nM against human BChE, depending on substrate concentration and reaction time [2] [3]. Its computed log P (clog P) value indicates high lipophilicity, facilitating blood-brain barrier penetration—a key feature for central nervous system-targeted therapeutics [2].

Table 1: Kinetic Parameters of Cymserine and Analogues Against Human BChE

CompoundIC₅₀ (nM)Ki (nM)Selectivity (BChE vs. AChE)Inhibition Mode
Cymserine3.7–12.28.515-foldCompetitive
Dihydrobenzodioxepine Cymserine3.7–6.65.2>100-foldCompetitive
Tetrahydrofurobenzofuran Cymserine4.53.1>100-foldCompetitive
Bisnorcymserine5.86.9>500-foldCompetitive

Data synthesized from [2] [3] [4].

Role in Alzheimer’s Disease Pathophysiology

Cymserine’s therapeutic relevance in AD stems from its dual mechanisms: cholinergic potentiation and amyloid modulation.

  • Cholinergic Effects: In AD brains, AChE activity declines parallel to neuronal loss, while BChE activity increases by up to 90% in amyloid plaque-rich regions. Cymserine selectively inhibits BChE, thereby:
  • Elevating synaptic acetylcholine (ACh) levels by slowing its hydrolysis [1].
  • Restoring long-term potentiation (LTP) in hippocampal slices, a cellular correlate of memory [3] [5].
  • Improving spatial memory in rodent models without peripheral cholinergic side effects [7].

  • Amyloid-Modulating Effects: Beyond cholinesterase inhibition, cymserine reduces levels of amyloid precursor protein (APP) and neurotoxic amyloid-β (Aβ) peptides in transgenic mouse models of AD. This occurs via:

  • Transcriptional downregulation of APP mRNA through 5'-untranslated region (UTR) interactions [8].
  • Attenuation of Aβ-induced neuroinflammation by suppressing pro-inflammatory cytokines (IL-1β, TNF-α, MCP-1) in peripheral blood mononuclear cells and microglia [5].

  • Iron Homeostasis Interactions: Emerging evidence links BChE to iron dysregulation in AD. Reactive astrocytes overexpress BChE in response to iron accumulation, accelerating ACh hydrolysis and exacerbating cognitive decline. Cymserine may indirectly mitigate iron-induced neurotoxicity by modulating this cholinergic-inflammatory axis [9].

Properties

Product Name

Cymserine

IUPAC Name

[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(4-propan-2-ylphenyl)carbamate

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C23H29N3O2/c1-15(2)16-6-8-17(9-7-16)24-22(27)28-18-10-11-20-19(14-18)23(3)12-13-25(4)21(23)26(20)5/h6-11,14-15,21H,12-13H2,1-5H3,(H,24,27)/t21?,23-/m0/s1

InChI Key

NKJRRVBTMYRXRB-YANBTOMASA-N

Synonyms

cymserine

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N(C4C3(CCN4C)C)C

Isomeric SMILES

CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N(C4[C@]3(CCN4C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.